Home > Products > Screening Compounds P31233 > Dabigatran ethyl ester
Dabigatran ethyl ester - 429658-95-7

Dabigatran ethyl ester

Catalog Number: EVT-266713
CAS Number: 429658-95-7
Molecular Formula: C27H29N7O3
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabigatran ethyl ester is a crucial intermediate in the synthesis of Dabigatran etexilate, a double prodrug designed for oral administration. Dabigatran etexilate is metabolized into Dabigatran, a potent and reversible direct thrombin inhibitor. [, , , , , ] While Dabigatran etexilate is widely used in clinical settings for its anticoagulant properties, Dabigatran ethyl ester itself is primarily recognized as a key precursor in its synthesis and is not typically studied for its independent biological activity.

Dabigatran

Compound Description: Dabigatran is a widely prescribed thrombin inhibitor used for the prevention of venous thrombolism and cardioembolic stroke. [, , ] It acts as a selective, reversible, and direct inhibitor of thrombin. [] Recent studies have shown that Dabigatran also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2), a detoxification oxidoreductase. []

Relevance: Dabigatran is the parent compound of Dabigatran ethyl ester. [] Dabigatran ethyl ester is formed by the addition of an ethyl ester group to the Dabigatran molecule.

Dabigatran Etexilate

Compound Description: Dabigatran etexilate is the prodrug of Dabigatran. [, , , , , , , , ] It is an oral medication that is rapidly converted to Dabigatran by serine esterases, primarily Carboxylesterase-1 (CES1) and Carboxylesterase-2 (CES2), in the intestines and liver. [, , , , ]

Relevance: Dabigatran etexilate is structurally related to Dabigatran ethyl ester as it contains the core structure of Dabigatran with additional ester moieties. Both compounds are part of the same chemical class of Dabigatran derivatives. [, , ]

3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester

Compound Description: This compound (often referred to as compound 6 in related literature) is a key intermediate in the synthesis of Dabigatran etexilate. [] It is synthesized from 4-methylamino-3-nitrobenzoic acid in a multistep process. []

Relevance: 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester shares a significant structural similarity with Dabigatran ethyl ester, particularly the ethyl ester group attached to the propionic acid moiety. [] Both compounds are intermediates in the synthesis of Dabigatran and its prodrug.

Compound Description: This compound is another important intermediate in the synthesis of Dabigatran etexilate. [] It is synthesized through a condensation reaction involving 2- chloro-1-methyl -1H- -5-benzimidazole carboxylic acid chloride and 3-(pyridin-2-yl) propanoate. []

Relevance: This compound shares a core structural scaffold with Dabigatran ethyl ester, particularly the benzimidazole and pyridine rings connected by an amide bond. [] The presence of the ethyl ester group further highlights the structural similarity between this intermediate and Dabigatran ethyl ester.

Dabigatran dimer

Compound Description: Dabigatran dimer (compound 2 in relevant literature) is a potential impurity that can arise during the large-scale manufacturing of Dabigatran etexilate. [] It is formed from the commercially available raw materials 2-[(4-cyanophenyl)amino]acetic acid and N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester. []

Relevance: Dabigatran dimer is structurally related to Dabigatran ethyl ester as it consists of two Dabigatran molecules linked together. [] Its presence as an impurity highlights the potential for side reactions during Dabigatran etexilate synthesis that could lead to similar structural modifications.

Dabigatran n-propyl ester

Compound Description: Dabigatran n-propyl ester (compound 3 in relevant literature) is another potential impurity identified during the synthesis of Dabigatran etexilate. [] It is also considered a process-related impurity that could affect the quality of the drug substance. []

Relevance: Similar to Dabigatran ethyl ester, Dabigatran n-propyl ester is formed by esterification of Dabigatran, albeit with a propyl group instead of an ethyl group. [] This close structural similarity makes it relevant in understanding the reactivity and potential byproducts associated with the Dabigatran core structure.

Source and Classification

Dabigatran etexilate is classified as an anticoagulant drug and specifically falls under the category of direct thrombin inhibitors. It is derived from the compound dabigatran, which is a potent inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. The compound was developed by Boehringer Ingelheim and has been widely used in clinical settings since its approval for medical use.

Synthesis Analysis

The synthesis of dabigatran etexilate involves several critical steps. A notable method utilizes a novel synthon, n-hexyl-4-nitrophenyl carbonate, which enhances the efficiency of the synthesis while minimizing impurities. The process begins with the Pinner reaction to produce amidine intermediates, followed by nucleophilic substitution to yield the dabigatran base. This base is subsequently converted into its mesylate salt using methane sulfonic acid.

Key Steps in Synthesis:

Molecular Structure Analysis

Dabigatran etexilate has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. Its molecular formula is C2020H2525N77O55S, and it features a benzimidazole ring system linked to a pyridine moiety.

Structural Features:

  • Benzimidazole Core: Provides essential interactions with thrombin.
  • Pyridine Ring: Contributes to solubility and binding affinity.
  • Ethyl Ester Group: Enhances bioavailability and facilitates conversion to the active form.

The compound exhibits polymorphism, which can influence its pharmacokinetic properties .

Chemical Reactions Analysis

Dabigatran etexilate participates in several chemical reactions that are crucial for its synthesis and functionality:

  1. Esterification: Involves converting carboxylic acids to esters, which is essential for forming the ethyl ester derivative.
  2. Hydrolysis: The ester can undergo hydrolysis in biological systems to release the active drug, dabigatran.
  3. Oxidation: Certain synthetic routes include oxidation steps that are necessary for modifying precursors into active forms .
Mechanism of Action

Dabigatran etexilate acts as a direct inhibitor of thrombin by binding to its active site. This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby disrupting the clotting process. The mechanism can be summarized as follows:

  1. Binding: Dabigatran binds reversibly to thrombin.
  2. Inhibition: This binding inhibits thrombin's ability to cleave fibrinogen.
  3. Anticoagulation Effect: The result is reduced thrombus formation and maintenance of blood fluidity.

Clinical studies have demonstrated that dabigatran effectively reduces the risk of stroke in patients with atrial fibrillation by maintaining appropriate anticoagulation levels .

Physical and Chemical Properties Analysis

Dabigatran etexilate possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 582.7 g/mol.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but sensitive to light and moisture.

These properties are critical for formulation development and ensuring effective delivery in clinical applications .

Applications

Dabigatran etexilate has significant applications in modern medicine:

  1. Anticoagulation Therapy: Widely used for preventing strokes in patients with non-valvular atrial fibrillation.
  2. Management of Deep Vein Thrombosis: Effective in treating and preventing venous thromboembolism post-surgery.
  3. Research Applications: Investigated for potential use in other therapeutic areas, including oncology, where it may inhibit tumor growth through modulation of coagulation pathways .
Synthesis and Metabolic Activation Pathways

Enzymatic Hydrolysis Mechanisms by Carboxylesterases

Dabigatran etexilate (DABE) is a double prodrug requiring sequential enzymatic hydrolysis to form its active thrombin-inhibiting metabolite, dabigatran (DAB). This activation involves two distinct ester cleavage reactions mediated by specific carboxylesterase (CES) enzymes. The ethyl ester group undergoes initial hydrolysis by carboxylesterase 2 (CES2), primarily in the intestine, forming the intermediate metabolite dabigatran ethyl ester (M2). Subsequently, the carbamate ester moiety of M2 is hydrolyzed by carboxylesterase 1 (CES1) in the liver to yield the pharmacologically active dabigatran (DAB) [1] [3] [5].

The hydrolysis mechanism is stereospecific and irreversible, driven by serine esterase activity. CES enzymes employ a catalytic triad (Ser-His-Glu) where the nucleophilic serine residue attacks the carbonyl carbon of the ester bond. For DABE, this results in a two-step de-esterification process without involvement of cytochrome P450 enzymes [1] [9]. The complete conversion from prodrug to active metabolite occurs rapidly in vivo, with plasma concentrations of intermediate metabolites M1 and M2 remaining negligible (<5% of total exposure) due to efficient hydrolysis [3] [5].

Table 1: Hydrolytic Steps in Dabigatran Etexilate Activation

SubstrateProductCatalyzing EnzymeSite of Action
Dabigatran etexilate (DABE)Dabigatran ethyl ester (M2)CES2Intestinal mucosa
Dabigatran ethyl ester (M2)Dabigatran (DAB)CES1Liver

Role of CES1 and CES2 Isoforms in Prodrug Conversion

CES1 and CES2 exhibit distinct substrate specificities governing their roles in DABE activation:

  • CES2 specificity for initial hydrolysis: CES2, highly expressed in the intestinal epithelium, preferentially cleaves the bulkier ethyl ester group of DABE due to its larger substrate-binding pocket. This enzyme demonstrates high affinity for DABE (Km = 5.5 ± 0.8 μM), though with lower catalytic capacity (Vmax = 71.1 ± 2.4 pmol/min/mg protein) compared to CES1 [3] [9].
  • CES1 specificity for intermediate hydrolysis: CES1, predominantly hepatic, efficiently hydrolyzes the smaller carbamate ester bond of the M2 intermediate. It exhibits a higher Km (24.9 ± 2.9 μM) but significantly greater catalytic rate (Vmax = 676 ± 26 pmol/min/mg protein) than CES2 [1] [3]. Genetic ablation studies confirm the exclusivity of these pathways – recombinant CES2 only produces M2, while CES1 exclusively generates DAB from M2 [5] [9].

Pharmacogenetic variations significantly impact this conversion cascade:

  • The CES1 G143E variant (rs71647871), a loss-of-function mutation, reduces DAB formation by 40-60% in human liver samples due to impaired M2 hydrolysis [2] [6].
  • Gender-dependent expression: Hepatic CES1 activity is 30% higher in females than males, correlating with observed gender differences in DAB plasma concentrations [2] [6].
  • While SNPs rs8192935 and rs2244613 were initially associated with reduced DAB exposure in clinical studies, in vitro investigations using human liver specimens found no direct functional impact on CES1 enzyme kinetics, suggesting their effects may be mediated through linkage disequilibrium with other functional variants [4] [6].

Table 2: Impact of CES1 Genetic Variants on Dabigatran Ethyl Ester Metabolism

Genetic VariantEnzyme Activity ChangeEffect on DAB FormationClinical Association
G143E (rs71647871)Severe reduction (>80% loss)40-60% decreaseHigher bleeding risk?
rs8192935 (C>T)Minimal direct effectLower plasma DAB in carriersReduced bleeding risk
rs2244613 (A>G)No functional changeLower plasma DAB in carriersReduced bleeding risk

Kinetic Profiling of Ethyl Ester Hydrolysis in Human Microsomes

The kinetics of DABE hydrolysis have been quantitatively characterized using recombinant enzymes and human tissue fractions:

  • Intestinal microsomes (HIM): Exhibit exclusive M2 formation with high affinity (Km ≈ 6-8 μM) but low capacity, consistent with CES2-dominated metabolism. The intrinsic clearance (CLint = Vmax/Km) is approximately 12.9 μL/min/mg protein [3] [9].
  • Liver S9 fractions (HLS9): Convert M2 to DAB efficiently (CLint ≈ 27.2 μL/min/mg protein), reflecting CES1's dominant hepatic activity. Sequential incubation experiments (HIM followed by HLS9) demonstrate complete conversion of DABE to DAB within 60 minutes [1] [3].
  • Reverse hydrolysis sequence: When DABE is incubated first with HLS9 (mimicking aberrant hepatic first-pass), M1 becomes the predominant intermediate. Subsequent addition of HIM fails to efficiently convert M1 to DAB, resulting in only 15% DAB yield compared to 95% in the physiologically relevant sequence (HIM→HLS9) [9]. This demonstrates the critical dependence on sequential CES2-CES1 hydrolysis for optimal DAB generation.

The kinetic profile explains the low oral bioavailability of DAB (3-7%), attributable to extensive intestinal first-pass metabolism rather than poor absorption [5] [9].

Intersystem Variability in Hepatic vs. Intestinal Metabolic Flux

Significant inter-tissue and inter-individual differences govern DABE activation efficiency:

  • Organ-specific expression patterns: Intestinal CES2 contributes to ≈80% of the initial hydrolytic flux due to high expression at the site of absorption. Hepatic CES1 then accounts for >90% of the secondary hydrolysis of M2 to DAB [1] [9]. Alcohol exposure (a known CES1 inhibitor for substrates like cocaine) does not inhibit DABE hydrolysis due to structural differences in the enzyme’s active site when processing DABE intermediates [1] [3].
  • Interindividual variability: Hepatic CES1 activity varies 5.8-fold among individuals, while intestinal CES2 varies 4.2-fold, collectively contributing to the observed 5.5-fold variability in DAB plasma concentrations [7] [10]. Demographic factors amplify this variability:
  • Gender: Females exhibit 30% higher hepatic CES1 activity than males, correlating with 20-30% higher DAB plasma concentrations [2] [6].
  • Age and organ function: Reduced CES1 activity in severe hepatic impairment decreases DAB formation by 50%, while renal dysfunction indirectly increases AUC by impairing DAB excretion without affecting hydrolysis kinetics [7].
  • Genetic modulation: Carriers of the CES1 G143E variant exhibit 45% lower hepatic DAB formation rates, potentially necessitating dose adjustment. Population pharmacokinetic models indicate that incorporating CES1 genotyping could reduce DAB exposure variability by 18-22% [2] [4] [6].

Table 3: Factors Contributing to Variability in Dabigatran Formation

Variability SourceImpact on CES ActivityEffect on DAB Exposure
Hepatic CES1 expression5.8-fold interindividual rangeMajor determinant of systemic DAB
Intestinal CES2 expression4.2-fold interindividual rangeLimits prodrug entry into portal circulation
Female sex↑ 30% hepatic CES1 activity↑ 20-30% plasma DAB concentrations
G143E genotype↓ 40-60% functional CES1↓ DAB formation requiring dose adjustment?

Properties

CAS Number

429658-95-7

Product Name

Dabigatran ethyl ester

IUPAC Name

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Molecular Formula

C27H29N7O3

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29)

InChI Key

BGLLICFSSKPUMR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C

Solubility

Soluble in DMSO

Synonyms

Dabigatran ethyl ester; BIBR-951CL; BIBR 951CL; BIBR951CL; UNII-KJ4EH9410G;

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.